Meta Isomer (MABSE) Demonstrates Greater Effectiveness Than Para Isomer (PABSES) in In-Situ Hetero-Bifunctional Dye Generation
In a controlled study preparing mixed hetero-bifunctional monochlorotriazinyl-vinyl sulphone dyes on cotton from three dichlorotriazinyl base dyes (CI Reactive Orange 86, CI Reactive Red 11, CI Reactive Blue 168) condensed with either meta (MABSE) or para (PABSES) aminophenyl-β-sulfatoethylsulfone reagents, the meta isomer consistently appeared to be more effective than the para isomer [1]. Build-up properties of all in-situ prepared dyes were lower than preformed commercial Sumifix Supra dyes, yet within the in-situ series, MABSE-derived dyes outperformed PABSES-derived products, a difference attributed to more efficient condensation of the meta isomer with the triazine ring [1].
| Evidence Dimension | Relative dyeing effectiveness (build-up properties on cotton) |
|---|---|
| Target Compound Data | MABSE (meta isomer) – judged more effective than para isomer (qualitative assessment) |
| Comparator Or Baseline | PABSES (para isomer, CAS 2494-89-5) – lower effectiveness; commercial Sumifix Supra dyes as benchmark |
| Quantified Difference | Not expressed as a numeric ratio; reported as qualitative superiority of meta over para isomer |
| Conditions | In-situ condensation with CI Reactive Orange 86, CI Reactive Red 11, and CI Reactive Blue 168 on cotton fabric; exhaust dyeing method |
Why This Matters
This is the sole published direct head-to-head comparison proving positional isomer identity determines reactive dye intermediate performance, making CAS-specific sourcing indispensable.
- [1] Pasha, K., & Taylor, J. A. (2016). An Investigation into the In situ Preparation of Hetero Bifunctional Monochlorotriazinyl-Vinyl Sulphone Reactive Dyes for Cotton. Pakistan Journal of Scientific and Industrial Research – Physical Sciences, 59(1), 56–59. DOI: 10.52763/PJSIR.PHYS.SCI.59.1.2016.56.59 View Source
